(R,R)-帕洛诺司琼盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

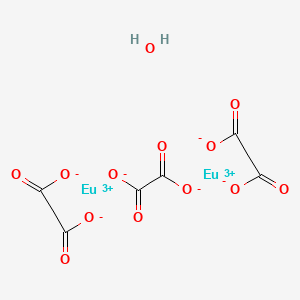

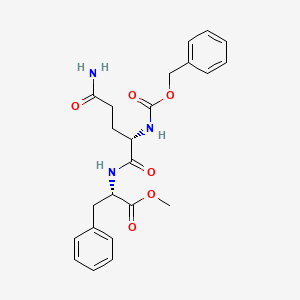

The synthesis of (R,R)-Palonosetron Hydrochloride involves starting from 1,2,3,4-tetrahydro-1-naphthoic acid through a series of steps including resolution, amination, reduction, cyclization, and salt formation. The process yields a structure confirmed by 1HNMR, MS, IR, and elemental analysis, indicating a straightforward, controlled, and cost-efficient method under mild reaction conditions (Zheng Deqiang, L. Wentao, Z. Ling, 2010). Another method involves reductive amination and catalytic hydrogenation among other steps, showcasing the versatility in synthesizing this compound (S. Kai, 2009).

Molecular Structure Analysis

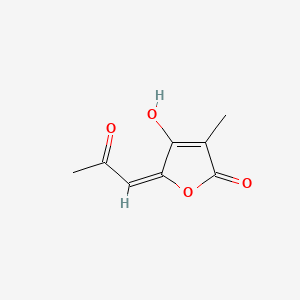

Palonosetron Hydrochloride's molecular structure is crucial for its interaction with biological targets. The compound’s rigid tricyclic ring structure enables a tight and effective fit within the binding pocket of its target receptor, differentiating its binding pose from related compounds. This unique molecular interaction is pivotal for its pharmacological action (K. Price, Reidun K. Lillestøl, C. Ulens, S. C. Lummis, 2016).

Chemical Reactions and Properties

Palonosetron Hydrochloride undergoes specific chemical reactions, including its enantioseparation using capillary zone electrophoresis with high-concentration β-CD as a chiral selector. This process allows for the separation of its stereoisomers, highlighting the compound’s chiral nature and its implications on its biological activity (Min Wang, Xiuping Ding, Hongli Chen, Xingguo Chen, 2009).

Physical Properties Analysis

Analytical methods such as liquid chromatography have been employed to determine Palonosetron Hydrochloride's physical properties, including its related impurities and stability under various conditions. Such studies are essential for understanding the compound's behavior in pharmaceutical formulations (Marwa A. El-Wahab Mubarak et al., 2021).

Chemical Properties Analysis

Investigations into the chemical stability of Palonosetron Hydrochloride, particularly in combination with other drugs, have shown it maintains stability and compatibility, emphasizing its robustness in therapeutic contexts. This includes its physical and chemical stability when combined with various parenteral drugs, showcasing its suitability for clinical use (Thomas C Kupie et al., 2008).

科学研究应用

药代动力学和代谢

帕洛诺司琼对 5-HT3 受体表现出高结合亲和力,血浆消除半衰期长,约为 37 小时,分布广泛。它主要以母体药物的形式在血浆中循环,肾脏消除是主要的排泄途径。代谢物 M9 和 M4 在帕洛诺司琼的处置中很重要,表明肾脏和肝脏都参与了它从体内的消除 (Stoltz 等人,2004)。

药物相容性和稳定性

帕洛诺司琼在模拟 Y 位点给药期间与各种药物的相容性和稳定性进行了研究,包括丙泊酚、乳酸林格氏液、乳酸电解质中的羟乙基淀粉和甘露醇注射液。这些研究表明,帕洛诺司琼与这些药物混合时在物理和化学上都是稳定的,表明它适用于在临床环境中联合使用 (Trissel 等人,2009;Ben 等人,2008)。

抑制人血清对氧磷酸酶-I (hPON1)

体外研究探索了帕洛诺司琼对 hPON1 酶活性的抑制作用。该药物表现出显着的抑制率,Ki 常数表明非竞争性抑制机制。这表明帕洛诺司琼可能对该酶的活性产生影响,鉴于 hPON1 在药物代谢和解毒中的作用,这一点具有相关性 (Türkeş 等人,2016)。

分析和质量控制

已经开发并验证了分析方法以确定帕洛诺司琼盐酸盐、其相关化合物和降解产物,确保了药品制剂的质量控制。这些方法包括使用萘乙基固定相的 HPLC,对于保持药物的质量和稳定性至关重要 (Murthy 等人,2011)。

属性

IUPAC Name |

(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDRWYVIKMSFFB-NBLXOJGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,R)-Palonosetron Hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate](/img/structure/B1146759.png)

![Diphenyl[(trimethylstannyl)methyl]silane](/img/structure/B1146760.png)